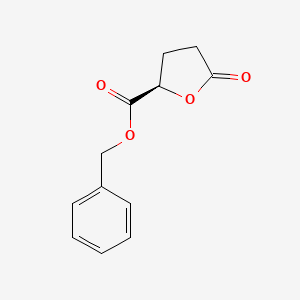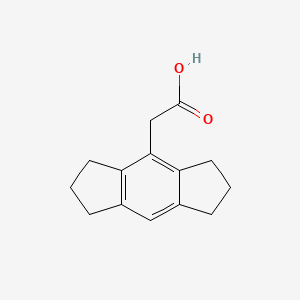
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoroethyl group and the L-proline moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific molecular structure. It can serve as a probe or ligand in biochemical assays.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific biological pathways.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
作用机制
The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the piperidine ring may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-Fluorophenyl)piperazine: This compound is similar in structure but contains a fluorophenyl group instead of a trifluoroethyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique properties of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride.
Uniqueness: The presence of the trifluoroethyl group and the L-proline moiety makes this compound unique compared to other piperidine derivatives. These structural features may confer specific biological activities and chemical properties that are not present in similar compounds.
属性
分子式 |
C12H21Cl2F3N2O2 |
|---|---|
分子量 |
353.21 g/mol |
IUPAC 名称 |
(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.2ClH/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19;;/h9-10H,1-8H2,(H,18,19);2*1H/t10-;;/m0../s1 |
InChI 键 |
NWGUIXLPNARPSP-XRIOVQLTSA-N |
手性 SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
规范 SMILES |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)

![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)









